4-Bromo-2,6-difluorobenzenethiol
Overview
Description
4-Bromo-2,6-difluorobenzenethiol is a sulfur-containing aromatic compound . It is a midbody compound of liquid crystalline cpd .
Synthesis Analysis
The synthesis of 4-Bromo-2,6-difluorobenzenethiol involves the use of raw materials such as tetrahydrofuran, potassium tert butoxide, petroleum ether, 3,5-difluorobromobenzene, DMF, and n-butyllithium . The preparation method does not adopt the hypertoxic potassium cyanide and strong corrosive substances such as sulfuric acid, bromine, and the like, which are adopted in the existing process, thus reducing the environmental pollution .Molecular Structure Analysis
The molecular formula of 4-Bromo-2,6-difluorobenzenethiol is C6H3BrF2S . The average mass is 217.998 Da and the monoisotopic mass is 216.933853 Da .Scientific Research Applications
Organometallic Methods and Synthesis
Research by Schlosser and Heiss (2003) demonstrates the application of modern organometallic methods using 1,3-difluorobenzene, a related compound, to synthesize various substituted benzoic acids, including 4-bromo-2,6-difluorobenzoic acid. This study highlights the strategic use of deprotonation and electrophilic substitution reactions in synthesizing halogenated compounds (Schlosser & Heiss, 2003).
Electrophilic Substitution in Fluorobenzenes
Coe, Stuart, and Moody (1998) investigated the electrophilic ipso substitution of trimethylsilyl groups in fluorobenzenes, providing insights into bromodesilylation reactions leading to the formation of bromodifluorobenzenes. This study contributes to understanding the chemical behavior and potential applications of compounds like 4-bromo-2,6-difluorobenzenethiol (Coe, Stuart, & Moody, 1998).
Thermal Degradation Studies
Evans and Dellinger (2005, 2006) conducted studies on the oxidative thermal degradation of 2-bromophenol, a chemical relative to 4-bromo-2,6-difluorobenzenethiol. These studies are crucial for understanding the thermal behavior and degradation products of such compounds under high-temperature conditions (Evans & Dellinger, 2005); (Evans & Dellinger, 2006).
Synthesis of Aromatic Organic Intermediates
Research by Yu (2008) on the synthesis of various dimethyl-4-bromoiodobenzenes highlights the potential use of halogenated compounds in organic chemistry and their role as intermediates in various fields (Yu, 2008).
Bromination Techniques
Diemer, Leroux, and Colobert (2011) described efficient methods for synthesizing 1,2-dibromobenzenes, demonstrating the importance of halogenation techniques in organic synthesis. This research is relevant to understanding the chemical processes involved in creating compounds similar to 4-bromo-2,6-difluorobenzenethiol (Diemer, Leroux, & Colobert, 2011).
Safety And Hazards
properties
IUPAC Name |
4-bromo-2,6-difluorobenzenethiol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF2S/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSLULXVIKGHBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)S)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2,6-difluorobenzenethiol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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